Molecular Weight and Lipophilicity Advantage in Synthetic Intermediates
The target compound possesses a molecular weight of 317.17 g/mol [1], which is significantly higher than the non‑chlorinated analog 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (248.3 g/mol) [2] and the mono‑chlorinated analog 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (282.72 g/mol) . This increased mass is directly attributable to the presence of two chlorine atoms, which in turn increases the calculated lipophilicity (cLogP) of the molecule. This property is critical for passive membrane permeability in cell‑based assays and influences the purification and handling characteristics of the compound during synthesis.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 317.17 g/mol |
| Comparator Or Baseline | 1,3-Diphenyl analog: 248.3 g/mol; Mono-chlorinated analog: 282.72 g/mol |
| Quantified Difference | +68.87 g/mol vs. diphenyl; +34.45 g/mol vs. mono‑chlorinated |
| Conditions | Calculated from molecular formula C16H10Cl2N2O |
Why This Matters
The higher molecular weight and increased lipophilicity directly impact the compound's solubility profile and its utility as a building block for synthesizing larger, more complex molecules with improved membrane permeability.
- [1] Chemsrc. 1,3-BIS(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. CAS 618098-48-9. View Source
- [2] SDBS (National Institute of Advanced Industrial Science and Technology). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. SDBS No.: 53695. View Source
